molecular formula C15H20N2O3 B11806359 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide

Cat. No.: B11806359
M. Wt: 276.33 g/mol
InChI Key: GQRGSTYHKRMPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyphenyl group, a dihydroisoxazole ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide typically involves the following steps:

    Formation of the Dihydroisoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Hydroxyphenyl Group: This step involves the coupling of the dihydroisoxazole intermediate with a hydroxyphenyl derivative using a Suzuki-Miyaura coupling reaction(6).

    Acetamide Formation: The final step includes the acylation of the intermediate with N-methyl-N-propylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.

    Reduction: The dihydroisoxazole ring can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities(20).

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers(17).

Mechanism of Action

The mechanism of action of 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the dihydroisoxazole ring can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects(14).

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers(17).

    3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Known for their anticancer and antioxidant properties(18).

Uniqueness

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-N-methyl-N-propylacetamide

InChI

InChI=1S/C15H20N2O3/c1-3-8-17(2)15(19)10-13-9-14(16-20-13)11-4-6-12(18)7-5-11/h4-7,13,18H,3,8-10H2,1-2H3

InChI Key

GQRGSTYHKRMPAU-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)CC1CC(=NO1)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.